molecular formula C6H7NO2S B1266355 5-Thiazolecarboxylic acid, 2-ethyl- CAS No. 30709-68-3

5-Thiazolecarboxylic acid, 2-ethyl-

Cat. No. B1266355
CAS RN: 30709-68-3
M. Wt: 157.19 g/mol
InChI Key: BJGZHUDNXRHBKD-UHFFFAOYSA-N
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Patent
US04045567

Procedure details

a solution of 26 gm of thiopropionamide in 100 cc of ethanol is mixed with a solution of 36.5 gm of ethyl 2-chloro-3-oxo-propionate in 50 cc of ethanol. The reaction mixture is left in contact overnight, then the alcohol is evaporated off. The residue is dissolved in ether, the ethereal phase is washed with an aqueous 20% sodium carbonate solution, then with water. The oil obtained is distilled and the fraction coming off at 80° C. to 90° C. under a pressure of 0.5 mm is recovered. This fraction is saponified with an alcoholic solution of potassium hydroxide, then acidified and recrystallized from toluene. 2-Ethyl-5-thiazolecarboxylic acid is obtained in the form of colorless crystals, soluble in ethanol and sodium hydroxide, insoluble in water, melting at 157° C.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[S:4])[CH2:2][CH3:3].Cl[CH:7]([CH:13]=O)[C:8]([O:10]CC)=[O:9]>C(O)C>[CH2:2]([C:1]1[S:4][C:7]([C:8]([OH:10])=[O:9])=[CH:13][N:5]=1)[CH3:3]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(CC)(=S)N
Name
Quantity
36.5 g
Type
reactant
Smiles
ClC(C(=O)OCC)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the alcohol is evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ether
WASH
Type
WASH
Details
the ethereal phase is washed with an aqueous 20% sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
The oil obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled
CUSTOM
Type
CUSTOM
Details
coming off at 80° C. to 90° C. under a pressure of 0.5 mm
CUSTOM
Type
CUSTOM
Details
is recovered
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1SC(=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.